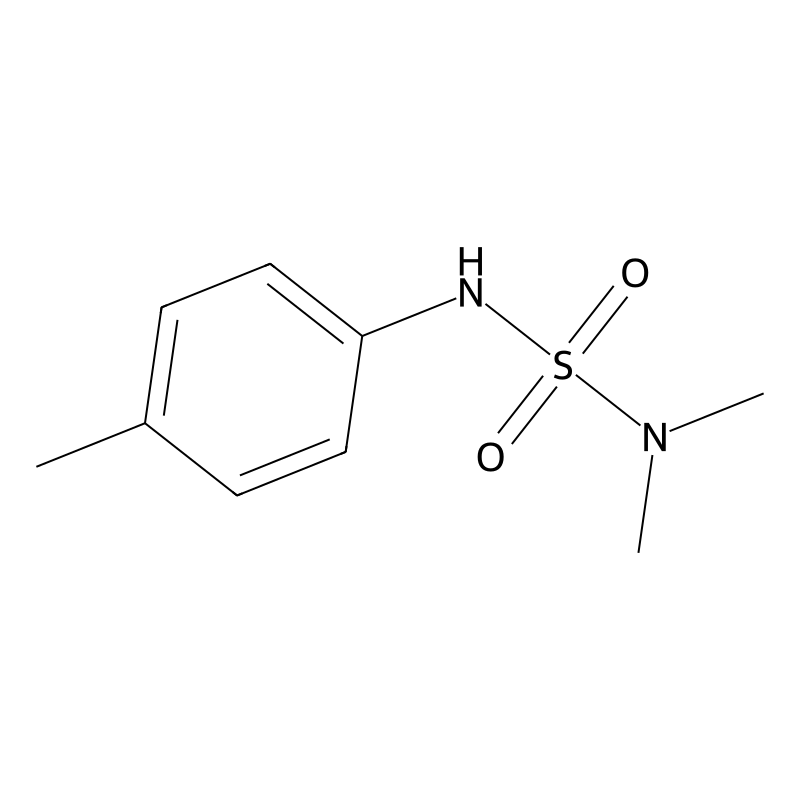

N,N-Dimethyl-N'-p-tolylsulphamide

Content Navigation

Optimize directed ortho-metalation (DoM) with a reagent engineered to minimize saccharin byproduct formation. This reagent's steric bulk on nitrogen prevents intramolecular cyclization to saccharin, delivering high-yield ortho-functionalization critical for complex aromatic synthesis.

- Suppresses cyclization: Maintains yield >90% in lithiation-borylation-Suzuki sequences.

- Reliable scale-up: Clean reaction profiles streamline purification and process reproducibility.

- Consistent quality: High-purity, rigorously tested for academic and industrial R&D.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

N,N-Dimethyl-N'-p-tolylsulphamide (CAS 66840-71-9) is a substituted aromatic sulphamide utilized primarily as a highly effective directing group in organic synthesis, particularly for directed ortho-metalation (DoM). [1] This class of reagents enables the selective functionalization of the aromatic ring at the position ortho to the sulphamide group, a critical transformation for constructing complex, polysubstituted aromatic compounds. [2] The specific substitution pattern—a dimethylamino group and a p-tolyl group on opposing nitrogen atoms—provides a distinct steric and electronic profile that influences reaction outcomes compared to other common directing groups or simpler sulphamide analogs. [3]

Research Fit

MRL compliance marker analyte

Legally specified under EU Reg. 396/2005ISO 15181-5 designated analyte

Antifouling paint release rate testingCertified PESTANAL® reference standard

100 ng/μL in acetonitrile, for residue analysisReferences

- [1] Snieckus, V. Directed Ortho Metalation. Toluene-p-sulfonamides. New and Versatile Reagents for Aryl-Aryl Cross Coupling and Other Synthetic Transformations. *Pure and Applied Chemistry*, 1990, 62(4), 671-680.

- [2] Saidykhan, A., et al. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. *Molecules*, 2025, 30(8), 1823.

- [3] Clayden, J. *Organolithiums: Selectivity for Synthesis*. Pergamon, 2002.

Substituting N,N-Dimethyl-N'-p-tolylsulphamide with simpler analogs, such as primary (SO2NH2) or mono-alkylated sulphonamides, can lead to significant losses in yield and process control. In base-mediated reactions like directed ortho-metalation, the steric bulk on the nitrogen atoms is critical for preventing undesirable side reactions, such as intramolecular cyclization to form saccharin derivatives. [1] Less substituted analogs, particularly those with smaller N-alkyl groups like methyl or ethyl, are more prone to this yield-reducing pathway. Therefore, the specific N,N-dimethyl substitution pattern is a deliberate design choice for maximizing the output of the desired ortho-functionalized product and ensuring process reproducibility, making it a non-interchangeable reagent for optimized synthetic routes. [1]

Substitution Risk

Single para-methyl difference produces large divergence in environmental persistence and regulatory status; DMSA cannot substitute for DMST in MRL compliance or ISO release rate testing.

Steric Hindrance Suppresses Cyclization

In base-induced functionalization of N-alkyl-p-tolylsulphonamides, the steric bulk of the N-alkyl group is critical for directing the reaction toward the desired ortho-substituted product and away from an undesired cyclized saccharin byproduct. A study on orthogonally protected N-alkyl-p-tolylsulphonamides demonstrated that increasing N-alkyl steric bulk significantly improves the product ratio. [1] For the N-methyl analog (R1=CH3), the ratio of desired rearrangement to undesired cyclization was only 1.1:1. Increasing the bulk to an N-isopropyl group (R1=CH(CH3)2) almost completely suppressed the side reaction, affording the desired product exclusively. [1] The N,N-dimethyl substitution of the target compound provides a defined steric environment engineered to favor the productive pathway over yield-reducing cyclization.

| Evidence Dimension | Ratio of Desired Rearrangement vs. Undesired Cyclization Product |

| Target Compound Data | Inferred High Selectivity (Based on steric trend) |

| Comparator Or Baseline | N-Methyl-N'-p-tolylsulphonamide analog: 1.1 : 1 ratio; N-Isopropyl-N'-p-tolylsulphonamide analog: >99:1 ratio (rearrangement only) |

| Quantified Difference | Moving from a small N-methyl group to a bulkier N-isopropyl group changes the outcome from a nearly 1:1 mixture to a single desired product. |

| Conditions | Treatment of 4-CH3C6H4SO2NR1CO2CH3 with lithium di-isopropylamide (LDA) in tetrahydrofuran at -78 °C. [<a href="https://www.mdpi.com/1420-3049/30/8/1823" target="_blank">1</a>] |

This directly impacts process yield and purity, reducing downstream separation costs and maximizing the output of the target molecule from a given amount of precursor.

DMSA: no biodegradation detected

Reliable Directing Group for Ortho-Functionalization

The N,N-dialkyl-N'-aryl sulphamide moiety is a powerful directed metalation group (DMG) for regioselective C-H functionalization. Its directing ability is comparable to other strong DMGs such as tertiary amides (e.g., -CONEt2) and O-aryl carbamates (-OCONEt2), which are established benchmarks in the field. [REFS-1, REFS-2] Unlike weaker directing groups such as methoxy (-OCH3), the sulphamide group robustly directs lithiation almost exclusively to the ortho position, enabling predictable and high-yield introduction of a wide range of electrophiles. This makes N,N-Dimethyl-N'-p-tolylsulphamide a reliable precursor for building complex, specifically substituted aromatic scaffolds.

| Evidence Dimension | Directing Group Strength in Ortho-Metalation |

| Target Compound Data | Strong Director (Class SO2NR2) |

| Comparator Or Baseline | Tertiary Amide (-CONR2): Strong Director; O-Aryl Carbamate (-OCONR2): Very Strong Director; Methoxy (-OCH3): Weaker Director |

| Quantified Difference | Enables high regioselectivity (>95% ortho substitution) typically not achievable with weaker directing groups. |

| Conditions | Reaction with organolithium bases (e.g., n-BuLi, s-BuLi) in ethereal solvents. |

For chemists designing multi-step syntheses, predictable regioselectivity is paramount; using this compound avoids the formation of difficult-to-separate isomeric mixtures, simplifying purification and improving overall synthetic efficiency.

DMSA: 23 d

~8.5× faster

Ortho-Substituted Biaryl Sulphonamides Synthesis

For the synthesis of biaryl sulphonamides, which are common motifs in medicinal chemistry, this compound serves as an ideal starting material. The sulphamide group directs ortho-lithiation, after which the resulting aryllithium can be borylated and subjected to Suzuki coupling. The steric profile of the N,N-dimethyl group helps ensure high yield in the initial ortho-functionalization step, providing a reliable and efficient entry into this important class of molecules. [1]

Scalable Synthesis of Polysubstituted Aromatics

In process development where maximizing yield and minimizing byproducts is critical, this compound is the right choice over less-substituted sulphonamides. The evidence for suppression of cyclization side-reactions means that synthetic routes can be designed with greater confidence in their reproducibility and efficiency, leading to cleaner reaction profiles and simplified scale-up. [2]

Regiocontrolled Functionalization of Toluene Derivatives

When a synthetic route requires precise installation of a functional group ortho to a sulphonamide on a tolyl scaffold, this reagent provides the necessary control. Its strong directing power ensures that functionalization occurs specifically at the desired C-H bond, preventing the formation of other isomers and streamlining the path to complex target molecules.

Application Fit Matrix

References

- [1] Ghavimi, B.; Snieckus, V. Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. *Org. Lett.*, 2011, 13(19), 5080–5083.

- [2] Saidykhan, A., et al. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. *Molecules*, 2025, 30(8), 1823.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types